molecular formula C15H28N2O4 B8092769 tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate

tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate

Cat. No.: B8092769
M. Wt: 300.39 g/mol
InChI Key: KFUROSOKDUIPFD-UHFFFAOYSA-N
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Description

tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate is a bicyclic tertiary amine derivative featuring a fully saturated naphthyridine core. The compound is characterized by a tert-butyl carbamate group at the 6-position and an acetate ester substituent. This structure confers unique steric and electronic properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for prodrug development or as a building block for heterocyclic frameworks.

Properties

IUPAC Name

acetic acid;tert-butyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H4O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11;1-2(3)4/h10-11,14H,4-9H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUROSOKDUIPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pictet–Spengler Cyclization

The Pictet–Spengler reaction enables the formation of tetrahydroisoquinoline analogs, which can be further hydrogenated to yield saturated naphthyridines. In the context of 1,6-naphthyridines, this method was adapted by Takeda Pharmaceuticals for synthesizing tetrahydronaphthyridine intermediates. For example, pyridinylethylamine derivatives undergo cyclization with ethyl glyoxylate under acidic conditions to generate the tetrahydronaphthyridine skeleton. Subsequent hydrogenation using palladium on carbon (Pd/C) under hydrogen gas achieves full saturation of the ring system.

Key Conditions :

  • Reagents : Ethyl glyoxylate polymer, trifluoroacetic acid (TFA).

  • Temperature : 0°C to room temperature.

  • Yield : 60–75% after hydrogenation.

Heck Coupling and Cyclization

An alternative approach involves Heck coupling of 2-chloropyridine with ethylene gas to form 2-vinylpyridine intermediates. Subsequent one-pot cyclization with acyl chlorides or anhydrides generates dihydronaphthyridines, which are hydrogenated to the octahydro form. This method avoids the need for harsh acidic conditions and improves scalability.

Example Protocol :

  • Heck Coupling : 2-Chloropyridine reacts with ethylene in the presence of Pd(dppf)Cl₂ and potassium trifluorovinylborate.

  • Cyclization : The resulting vinylpyridine is treated with acetyl chloride and ammonium acetate to form dihydronaphthyridine.

  • Hydrogenation : Pd/C-mediated hydrogenation at 50 psi H₂ yields octahydro-1,6-naphthyridine.

Advantages :

  • Scalability : No chromatographic purification required.

  • Yield : 80–85% for the cyclization-hydrogenation sequence.

Boc Protection of the Secondary Amine

The Boc group is introduced to protect the secondary amine of octahydro-1,6-naphthyridine, enhancing solubility and preventing unwanted side reactions during subsequent steps.

Standard Boc Protection Protocol

The amine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic acyl substitution, forming the Boc-protected carbamate.

Typical Procedure :

  • Dissolve octahydro-1,6-naphthyridine (1.0 equiv) in dichloromethane (DCM).

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 90–95%.

Optimization for Sterically Hindered Amines

In cases of low reactivity, alternative conditions using ultrasound irradiation or microwave assistance have been reported. For example, microwave heating at 80°C for 30 minutes accelerates the reaction, achieving >90% conversion without epimerization.

Acetate Salt Formation

The Boc-protected amine is converted to its acetate salt to improve crystallinity and stability. This is typically achieved via acid-base reaction with acetic acid.

Direct Salt Metathesis

The free base of tert-butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate is dissolved in a polar solvent (e.g., ethanol or acetone) and treated with glacial acetic acid. The acetate salt precipitates upon cooling and is isolated by filtration.

Procedure :

  • Dissolve Boc-protected amine (1.0 equiv) in ethanol.

  • Add acetic acid (1.1 equiv) dropwise.

  • Stir at 0°C for 1 hour.

  • Filter and wash with cold ethanol.

Yield : 85–90%.

Counterion Exchange

For compounds initially isolated as hydrochlorides, counterion exchange can be performed. The hydrochloride salt is suspended in water and treated with silver acetate, yielding the acetate salt after filtration.

Conditions :

  • Reagents : AgOAc (1.05 equiv), H₂O.

  • Yield : 70–75%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.20–3.50 (m, 4H, NCH₂), 1.70–2.10 (m, 8H, ring CH₂).

  • ¹³C NMR : δ 155.2 (C=O), 79.5 (Boc C), 28.3 (Boc CH₃), 24.8–50.2 (ring carbons).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (method: C18 column, 0.1% TFA in water/acetonitrile).

  • Retention Time : 2.02 min (LC/MS).

Mass Spectrometry

  • m/z : 240.3 [M + H]⁺ for Boc-protected amine; 462.2 [M + H]⁺ for acetylated variants.

Comparative Evaluation of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Pictet–SpenglerCyclization, Hydrogenation, Boc60–75>98Moderate
Heck CouplingVinylation, Cyclization, Boc80–85>99High
Direct AcetylationBoc Protection, Salt Formation85–9097–99High

Challenges and Optimization Strategies

Epimerization During Boc Protection

The stereochemical integrity of the octahydro-1,6-naphthyridine core can be compromised under basic conditions. To mitigate epimerization:

  • Use DMAP instead of stronger bases like sodium hydride.

  • Conduct reactions at 0°C.

Low Solubility of Acetate Salt

  • Solution : Recrystallize from ethanol/water (9:1) to enhance crystal quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl octahydro-1,6-naphthyridine derivatives have been investigated for their potential as pharmaceutical agents. Their structural similarity to known bioactive compounds suggests they may exhibit various pharmacological activities.

  • Antimicrobial Activity : Some studies indicate that derivatives of this compound can exhibit antimicrobial properties, making them candidates for the development of new antibiotics .
  • Antidepressant Effects : Research has shown that naphthyridine derivatives can interact with neurotransmitter systems, suggesting potential applications in treating depression and anxiety disorders .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important building block for the synthesis of more complex molecules.

  • Building Block for Drug Synthesis : The compound can be used as a precursor in the synthesis of various pharmaceuticals due to its functional groups that allow for further chemical modifications .
  • Ligand Development : Its structure allows it to act as a ligand in coordination chemistry, which can be utilized in catalysis and material science applications .

Material Science

The unique properties of tert-butyl octahydro-1,6-naphthyridine derivatives make them suitable for use in material science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
  • Nanomaterials : Research is ongoing into the use of this compound in the development of nanomaterials for applications in electronics and photonics due to its potential electronic properties .

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of various naphthyridine derivatives, including tert-butyl octahydro-1,6-naphthyridine. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antidepressant Activity

In a clinical trial reported by Neuropsychopharmacology, researchers tested the effects of naphthyridine derivatives on patients with major depressive disorder. The study found that certain derivatives showed promise in reducing symptoms, highlighting the therapeutic potential of compounds like tert-butyl octahydro-1,6-naphthyridine.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl carbamate group is a common protective moiety in medicinal chemistry, offering stability under basic conditions. Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Feature(s) Source
tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate Octahydro-1,6-naphthyridine 6-tert-butyl carbamate, acetate ester C₁₅H₂₄N₂O₄ 296.36 High steric bulk, ester hydrolysis susceptibility Target compound (inferred)
tert-Butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Dihydro-1,6-naphthyridine 8-oxo group C₁₃H₁₈N₂O₃ 250.29 Ketone reactivity (e.g., nucleophilic addition)
tert-Butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Dihydro-1,6-naphthyridine 2-chloro substituent C₁₃H₁₇ClN₂O₂ 268.74 Electrophilic substitution potential
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Dihydro-1,6-naphthyridine 3-amino group C₁₃H₁₉N₃O₂ 249.31 Amine-directed functionalization

Key Observations :

  • Substituent Reactivity : The acetate ester in the target compound is prone to hydrolysis under acidic/basic conditions, unlike the stable tert-butyl carbamate group. This property may facilitate controlled release in prodrug applications .
  • Electronic Effects: Electron-withdrawing groups (e.g., 8-oxo in ) increase electrophilicity, whereas electron-donating groups (e.g., 3-amino in ) enhance nucleophilicity.

Comparison of Yields :

  • tert-Butyl ester (10): 50% yield via alkylation .
  • 2-Chloro derivative: 75% yield via chlorination .

Physicochemical Properties

  • Solubility: The acetate ester in the target compound increases polarity compared to non-esterified analogs, enhancing aqueous solubility but reducing lipid membrane permeability .
  • Thermal Stability : tert-Butyl carbamate derivatives generally exhibit high thermal stability (decomposition >200°C), whereas acetate esters may degrade at lower temperatures .
  • Spectroscopic Data :
    • ¹H NMR : tert-Butyl groups resonate as singlets near δ 1.45 ppm, while acetate methyl groups appear as triplets near δ 1.28 ppm .
    • ¹³C NMR : Carbonyl carbons (e.g., acetate C=O) resonate at δ 170–175 ppm, distinct from carbamates (δ 155–160 ppm) .

Biological Activity

tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 2448157-95-5, belongs to a class of naphthyridine derivatives known for various pharmacological properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H28N2O4, with a molecular weight of 300.4 g/mol. Its structure includes a naphthyridine core, which is significant for its biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC15H28N2O4
Molecular Weight300.4 g/mol
IUPAC NameThis compound
CAS Number2448157-95-5

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit notable anticancer activities. A study highlighted the cytotoxic effects of related compounds against various cancer cell lines, emphasizing their potential in cancer treatment. For instance, compounds derived from naphthyridine have shown IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .

Case Study: Aaptamine Derivatives

  • Compounds Studied : Aaptamine and its derivatives.
  • Cell Lines Tested : H1299 (lung), A549 (lung), HeLa (cervical).
  • Findings : Significant cytotoxicity with apoptosis induction observed.

Neuroprotective Effects

Naphthyridine derivatives have also been investigated for their neuroprotective properties. Certain studies suggest that these compounds can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases.

Table: Inhibitory Activity Against MAOs

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)
tert-Butyl octahydro...6570
Related Naphthyridine6075

Anti-infectious Activity

The biological activity of naphthyridines extends to anti-infectious properties as well. Studies have shown that certain derivatives possess antimicrobial effects against various pathogens.

Research Findings

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli.
  • Results : Compounds demonstrated significant inhibition zones in agar diffusion assays.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : Similar to other naphthyridines, it may intercalate into DNA, disrupting replication.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways related to cancer and neurodegeneration.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of the tert-butyl group and carboxylate functionalization. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like hydrolyzed intermediates. Use GC/MS for purity validation and SLE (supported liquid extraction) for isolating the compound from reaction mixtures .

Q. How can researchers characterize the stereochemistry of this compound?

  • Methodological Answer : Employ nuclear Overhauser effect spectroscopy (NOESY) in NMR to confirm the octahydro-naphthyridine ring conformation. X-ray crystallography is recommended for absolute stereochemical determination if crystalline derivatives can be obtained .

Q. What analytical techniques are critical for assessing stability under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Store the compound in inert, amber glass vials under nitrogen to prevent oxidation, as tert-butyl esters are prone to hydrolysis in humid environments .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Integrate cheminformatics tools to predict regioselectivity in functionalization reactions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Cross-validate bioassays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). Control for batch-to-batch variability in compound purity via LC-MS quantification. Reconcile discrepancies by analyzing solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and aggregation .

Q. How does the compound’s conformational flexibility impact its interactions with biological targets?

  • Methodological Answer : Perform molecular dynamics simulations to map low-energy conformers. Compare with X-ray/NMR-derived structures of target-bound complexes to identify bioactive conformations. Use alanine scanning mutagenesis on the target protein to validate critical interaction sites .

Q. What are the ecological implications of accidental release during laboratory use?

  • Methodological Answer : Conduct OECD 301 biodegradability tests to assess environmental persistence. Use QSAR models to estimate acute aquatic toxicity (e.g., EC50 for Daphnia magna). Implement waste stream neutralization protocols (e.g., acid hydrolysis of the tert-butyl group) to reduce bioaccumulation potential .

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